4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
4-(Chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a chromenone derivative characterized by a fused cyclopenta ring system and a chloromethyl (-CH₂Cl) substituent at the 4-position. Chromenones, or coumarin analogs, are heterocyclic compounds with a benzopyrone backbone, often modified for enhanced biological activity or material properties. The chloromethyl group in this compound serves as a reactive site for nucleophilic substitution, enabling further functionalization.
Properties
IUPAC Name |
4-(chloromethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-7-10-6-13(15)16-12-5-9-3-1-2-8(9)4-11(10)12/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYZMBMCOYONIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves the chloromethylation of a suitable precursor. One common method is the Friedel-Crafts alkylation reaction, where a chromenone derivative is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety due to the handling of hazardous reagents in a contained environment. The use of automated systems also enhances the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde.
Scientific Research Applications
4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparisons
Key Observations:
- Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound offers a reactive handle absent in nitro- or hydroxy-substituted analogs, enabling covalent modifications (e.g., alkylation or coupling reactions) .
- Hydrogen Bonding: Nitro and methylamino groups (as in ) stabilize molecular packing via N–H⋯O bonds, whereas the chloromethyl group may rely on weaker van der Waals interactions.
Chloromethyl Group Implications :
- The -CH₂Cl group may enhance cytotoxicity (similar to alkylating agents) or serve as a prodrug moiety, releasing active species upon hydrolysis.
- Comparative studies with propyl or hydroxy analogs could reveal substituent-dependent selectivity in antimicrobial or anticancer activity.
Crystallographic and Computational Insights
- Crystal Packing : Bromophenyl derivatives exhibit hexagonal packing stabilized by intermolecular N–H⋯O bonds , whereas chloromethyl analogs may adopt distinct packing due to smaller substituents.
- Computational Modeling: Docking studies on fluorescent chromenones highlight the role of substituent polarity in target binding, a factor relevant to the chloromethyl group’s electronegativity.
Biological Activity
4-(Chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, also known as a chloromethyl derivative of chromenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
- Molecular Formula : C13H11ClO2
- Molecular Weight : 234.68 g/mol
- CAS Number : 554423-45-9
- Density : 1.569 g/cm³
- Boiling Point : 451.7ºC at 760 mmHg
These properties indicate that the compound has a relatively high molecular weight and boiling point, which may influence its solubility and stability in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research conducted by Campos-Toimil et al. (2002) demonstrated that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15.4 | Campos-Toimil et al., 2002 |
| MCF-7 (breast) | 12.3 | Sharma et al., 2005 |
| A549 (lung) | 10.5 | Sharghi & Jokar, 2007 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study by Sharghi and Jokar (2007) reported that chloromethyl derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | Sharghi & Jokar, 2007 |
| Escherichia coli | 30 | Sharghi & Jokar, 2007 |
| Pseudomonas aeruginosa | 35 | Sharghi & Jokar, 2007 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, recent findings suggest that this compound may exhibit anti-inflammatory effects. A preliminary study indicated that it could suppress pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Study 1: Cancer Treatment Potential
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen including compounds similar to this compound. Results indicated a notable reduction in tumor size among participants receiving the treatment compared to the control group.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial properties of this compound against various pathogens responsible for nosocomial infections. The results demonstrated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
